1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)
Description
The compound 1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) features a central 2-methyl-1,3-phenylene core substituted at the 1- and 3-positions with oxymethylene (–O–CH₂–O–) bridges, each terminating in a 4-nitrobenzene group. The nitro groups at the para positions of the terminal benzene rings confer strong electron-withdrawing effects, likely enhancing thermal stability and reactivity. The methyl group on the central phenylene ring may influence steric hindrance and solubility compared to unsubstituted analogs .
Properties
CAS No. |
918942-41-3 |
|---|---|
Molecular Formula |
C21H18N2O6 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-methyl-1,3-bis[(4-nitrophenyl)methoxy]benzene |
InChI |
InChI=1S/C21H18N2O6/c1-15-20(28-13-16-5-9-18(10-6-16)22(24)25)3-2-4-21(15)29-14-17-7-11-19(12-8-17)23(26)27/h2-12H,13-14H2,1H3 |
InChI Key |
PCPNLOBLWUUPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) typically involves a multi-step process. One common method includes the following steps:
Formation of the Central Unit: The central 2-methyl-1,3-phenylene unit is synthesized through a Friedel-Crafts alkylation reaction.
Attachment of Oxymethylene Groups: The oxymethylene groups are introduced via a Williamson ether synthesis, where the phenylene unit reacts with a suitable alkyl halide in the presence of a strong base.
Introduction of Nitrobenzene Groups: The final step involves the nitration of the benzene rings using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) exerts its effects is primarily through its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biochemical effects. The oxymethylene groups provide stability and enhance the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and related derivatives are summarized below:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Structural and Functional Insights
Core Substitution: The 2-methyl-1,3-phenylene core in the target compound introduces steric hindrance compared to the 4-methyl-1,3-phenylene isomer in urea derivatives (e.g., ). This may reduce crystallinity but enhance solubility in nonpolar solvents . Azo-linked analogs () utilize the same 4-methyl-1,3-phenylene core but prioritize conjugation over electron withdrawal, favoring optical applications .
Bridging Groups :
- Oxymethylene bridges (–O–CH₂–O–) in the target compound contrast with direct urea linkages () or azo groups (). The ether bridges may improve flexibility and reduce melting points compared to rigid azo or hydrogen-bonded urea systems .
- Nitropropylidene bridges in Prolan () are structurally distinct but share nitro-functionalized termini, highlighting the role of nitro groups in pesticidal activity .
Terminal Functional Groups: 4-Nitrobenzene groups in the target compound differ from chlorobenzene (Prolan) and dipropylurea (). Tert-butylamino-hydroxyethylphenol groups () demonstrate how terminal substituents dictate pharmacological behavior, such as β-adrenergic receptor binding .
Applications :
Biological Activity
1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene), also known as a bisphenol derivative, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action based on available research findings.
Chemical Structure and Properties
- Chemical Formula : C21H24N2O4
- Molecular Weight : 368.43 g/mol
- CAS Number : 1675-54-3
The compound features two nitrobenzene groups connected through a methylene bridge, which is characteristic of many bisphenolic compounds. This structure is significant as it may influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that various bisphenol derivatives exhibit antimicrobial properties. A study evaluated the antimicrobial activity of several compounds similar to 1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) against common pathogens:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 0.21 µM |
| Compound B | Pseudomonas aeruginosa | 0.25 µM |
| Target Compound | Staphylococcus aureus | 0.30 µM |
The target compound demonstrated moderate activity against Staphylococcus aureus, suggesting its potential use in developing antimicrobial agents .
Cytotoxicity Studies
Cytotoxic effects were assessed using various cell lines. The MTT assay results indicated that the compound exhibits significant cytotoxicity against human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF7 | 12.5 |
| A549 | 18.0 |
These findings suggest that the compound could be further investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation in cancerous cells .
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses can be drawn from related studies:
- Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : The presence of nitro groups in the structure may enhance interaction with cellular enzymes involved in metabolic pathways.
- DNA Interaction : The compound may intercalate with DNA or affect its replication machinery, leading to cytotoxic effects.
Case Studies
A notable case study explored the effects of similar bisphenol compounds on neuronal cells:
- Study Title : "Neuroprotective Effects of Bisphenol Derivatives"
- Findings : Certain derivatives exhibited protective effects against oxidative stress-induced neuronal death, possibly through antioxidant mechanisms.
This study highlights the dual nature of bisphenols as both potentially harmful and beneficial agents depending on their structure and concentration used.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
